Cas no 326878-37-9 (2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid)

2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid 化学的及び物理的性質
名前と識別子
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- <br>2-((2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)propanoi c acid
- 2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid
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- MDL: MFCD01832461
2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-303071-0.1g |
2-({2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)propanoic acid |
326878-37-9 | 90% | 0.1g |
$268.0 | 2023-09-06 | |
abcr | AB409482-500mg |
2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid; . |
326878-37-9 | 500mg |
€173.00 | 2025-02-21 | ||
Enamine | EN300-303071-0.5g |
2-({2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)propanoic acid |
326878-37-9 | 90% | 0.5g |
$601.0 | 2023-09-06 | |
Enamine | EN300-303071-0.25g |
2-({2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)propanoic acid |
326878-37-9 | 90% | 0.25g |
$383.0 | 2023-09-06 | |
abcr | AB409482-500 mg |
2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid |
326878-37-9 | 500MG |
€165.80 | 2023-02-19 | ||
abcr | AB409482-1 g |
2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid |
326878-37-9 | 1g |
€197.30 | 2023-06-17 | ||
Enamine | EN300-303071-5.0g |
2-({2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)propanoic acid |
326878-37-9 | 5.0g |
$2235.0 | 2023-02-25 | ||
Enamine | EN300-303071-1g |
2-({2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)propanoic acid |
326878-37-9 | 90% | 1g |
$770.0 | 2023-09-06 | |
1PlusChem | 1P00I6OA-100mg |
2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid |
326878-37-9 | 95% | 100mg |
$382.00 | 2024-05-05 | |
1PlusChem | 1P00I6OA-1g |
2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid |
326878-37-9 | 90% | 1g |
$1014.00 | 2023-12-17 |
2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid 関連文献
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acidに関する追加情報
Introduction to 2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid (CAS No. 326878-37-9)
2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid, identified by the CAS number 326878-37-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the benzocchromene class, a heterocyclic structure known for its diverse biological activities and potential therapeutic applications. The presence of a chloro substituent at the 2-position and an ester-like functionality at the 3-position contributes to its unique chemical profile, making it a valuable scaffold for drug discovery and medicinal chemistry research.
The molecular framework of 2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid is characterized by a fused bicyclic system consisting of a benzene ring and a chromene ring. The tetrahydro moiety in the chromene ring suggests a rigid yet flexible conformation, which is often favorable for binding interactions with biological targets. This structural motif is reminiscent of natural products and pharmacophores that have demonstrated efficacy in treating various diseases.
In recent years, there has been growing interest in benzocchromene derivatives due to their reported pharmacological properties. For instance, related compounds have been investigated for their anti-inflammatory, antioxidant, and antimicrobial activities. The chloro group in this molecule likely enhances electrophilicity, making it susceptible to nucleophilic substitution reactions that are pivotal in medicinal chemistry synthesis. Additionally, the propanoic acid moiety at the end of the molecule provides a site for further functionalization, enabling the development of novel derivatives with tailored biological properties.
One of the most compelling aspects of 2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid is its potential as a lead compound in the development of new therapeutic agents. Researchers have leveraged similar benzocchromene scaffolds to design molecules that interact with specific enzymes or receptors involved in disease pathways. The structural features of this compound make it an attractive candidate for further optimization through structure-based drug design or virtual screening approaches.
The synthesis of 2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include cyclization reactions to form the benzocchromene core, followed by functional group interconversions such as chlorination and esterification. Advances in catalytic processes have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.
Recent studies have explored the biological activity of derivatives structurally analogous to 2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid. For example, modifications at the chloro substituent or the ester group have led to compounds with enhanced potency or selectivity against target proteins. These findings underscore the importance of fine-tuning molecular structure to achieve desired pharmacological outcomes. Moreover, computational modeling has been instrumental in predicting how different derivatives might interact with biological targets based on their 3D conformations.
The versatility of 2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yloxypropanoic Acid extends beyond its role as a lead compound. It can also serve as an intermediate in synthesizing more complex molecules with additional functionalities. This adaptability makes it a valuable building block for chemists working on drug discovery programs targeting various therapeutic areas.
In conclusion,CAS No 326878–37–9 represents a promising chemical entity with significant potential in pharmaceutical research. Its unique structural features and reported biological activities position it as a key candidate for further exploration and development. As synthetic methodologies continue to evolve and our understanding of disease mechanisms deepens,benzocchromene derivatives like this one will remain at forefronts of medicinal chemistry innovation.
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